molecular formula C9H9ClN2 B1418742 2-Chloro-6-isopropylnicotinonitrile CAS No. 108244-44-6

2-Chloro-6-isopropylnicotinonitrile

Cat. No. B1418742
M. Wt: 180.63 g/mol
InChI Key: KZXQCYPAMGNZPE-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylnicotinonitrile is a chemical compound with the empirical formula C9H9ClN2. It has a molecular weight of 180.63 . This compound is typically available in solid form .


Physical And Chemical Properties Analysis

2-Chloro-6-isopropylnicotinonitrile is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Summary of the Application : 2-Chloro-6-isopropylnicotinonitrile has been used in the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) from industrial salty wastewater .
  • Methods of Application or Experimental Procedures : The compound was used in conjunction with borosilicate glass supported TiO2, prepared by a sol-gel route via a dip-coating method . The effects of reaction time, pH value, TiO2 dosage, CDNR concentration, and Cl− on the degradation efficiency of CDNR were investigated .
  • Results or Outcomes : At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded in the presence of Cl−, corresponding to a rate constant of 1.05 h−1 .

Sigma-Aldrich, a leading chemical supplier, lists this compound in their catalog , which suggests that it may be used in various chemical reactions or syntheses, but they do not provide specific applications.

Sigma-Aldrich, a leading chemical supplier, lists this compound in their catalog , which suggests that it may be used in various chemical reactions or syntheses, but they do not provide specific applications.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety pictogram GHS06 (skull and crossbones) is associated with it, and the hazard statement H301 (Toxic if swallowed) applies . Precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-chloro-6-propan-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXQCYPAMGNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670654
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-isopropylnicotinonitrile

CAS RN

108244-44-6
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Abulwerdi, MD Shortridge… - Journal of medicinal …, 2016 - ACS Publications
… In the case of 10, with a bulkier isopropyl group at the 6-position of the pyridine core, reaction of 2-chloro-6-isopropylnicotinonitrile (30c) with thiourea failed to yield the desired …
Number of citations: 86 pubs.acs.org

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